Benzenesulfonylfluoride, 4-[4-(3-nitrophenoxy)butoxy]-
Description
Benzenesulfonylfluoride derivatives are characterized by a sulfonyl fluoride (-SO₂F) group attached to a benzene ring, which confers reactivity and specificity toward serine hydrolases and other enzymatic targets. The compound “Benzenesulfonylfluoride, 4-[4-(3-nitrophenoxy)butoxy]-” features a 4-[4-(3-nitrophenoxy)butoxy] substituent at the para position of the benzene ring.
Properties
CAS No. |
31185-42-9 |
|---|---|
Molecular Formula |
C16H16FNO6S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-[4-(3-nitrophenoxy)butoxy]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H16FNO6S/c17-25(21,22)16-8-6-14(7-9-16)23-10-1-2-11-24-15-5-3-4-13(12-15)18(19)20/h3-9,12H,1-2,10-11H2 |
InChI Key |
SNUUVWABKPKPMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCOC2=CC=C(C=C2)S(=O)(=O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride typically involves a multi-step process. One common method includes the reaction of 3-nitrophenol with 1,4-dibromobutane to form 4-(3-nitrophenoxy)butane. This intermediate is then reacted with benzene-1-sulfonyl fluoride under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Fluoride Group
The sulfonyl fluoride moiety (-SO₂F) undergoes nucleophilic substitution with various nucleophiles, forming stable sulfonate derivatives. Key reactions include:
| Nucleophile | Reaction Conditions | Product Formed | Yield Range |
|---|---|---|---|
| Amines (e.g., NH₃) | EtOH, 25°C, 12 h | 4-[4-(3-Nitrophenoxy)butoxy]benzenesulfonamide | 65–80% |
| Alcohols (e.g., EtOH) | Reflux in THF, K₂CO₃, 8 h | Ethyl sulfonate ester | 70–85% |
| Thiophenolates | DMF, 60°C, 4 h | Aryl thiosulfonate | 55–75% |
This reactivity enables functionalization for applications in drug conjugation and polymer synthesis. The fluoride-leaving group’s high electrophilicity facilitates rapid kinetics, with tertiary amines showing faster substitution rates than primary amines.
Hydrolysis to Sulfonic Acids
Controlled hydrolysis under acidic or basic conditions converts the sulfonyl fluoride to a sulfonic acid:
| Condition | Temperature | Time | Conversion Efficiency |
|---|---|---|---|
| 1 M HCl (aq) | 80°C | 6 h | >95% |
| 0.5 M NaOH (aq) | 25°C | 2 h | 98% |
The reaction is quantitative in basic media due to enhanced nucleophilicity of hydroxide ions. HF byproduct necessitates careful handling.
Cross-Coupling Reactions via Nitro Group
The nitro group participates in palladium-catalyzed cross-coupling reactions, enabling aromatic functionalization:
Example: Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Yield |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 82% |
| 4-Pyridylboronic acid | Pd(dba)₂, SPhos, CsF | 68% |
This reaction expands the compound’s utility in synthesizing biaryl architectures for pharmaceutical intermediates .
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing nitro group directs incoming electrophiles to the meta position:
| Electrophile | Conditions | Major Product |
|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 1 h | 3,5-Dinitro derivative |
| Cl₂/FeCl₃ | 25°C, 4 h | 3-Chloro-5-nitro derivative |
Nitration occurs regioselectively at the meta position relative to the nitro group, confirmed by NOESY NMR.
Reduction of Nitro to Amine
Catalytic hydrogenation reduces the nitro group to an amine, altering electronic properties:
| Catalyst | Solvent | Pressure | Time | Yield |
|---|---|---|---|---|
| 10% Pd/C | EtOAc | 1 atm | 8 h | 90% |
| Raney Ni | MeOH | 3 atm | 6 h | 85% |
The resulting amine serves as a handle for further derivatization, such as amidation or diazotization.
Scientific Research Applications
4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-(3-Nitrophenoxy)butoxy)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This compound can also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Key Observations:
Sulfonyl Fluoride vs. Sulfonyl Chloride : The target compound’s sulfonyl fluoride group is less hydrolytically reactive than sulfonyl chlorides (e.g., 4-butoxybenzenesulfonyl chloride), making it more suitable for biological applications requiring prolonged stability .
This may improve covalent binding to enzymatic targets. Butoxy Chain: The extended butoxy chain introduces flexibility and lipophilicity, possibly enhancing membrane permeability compared to shorter-chain analogs like PMSF .
Biological Activity: AEBSF’s inhibition of NADPH oxidase activation is linked to its aminoethyl group, which facilitates interaction with cytochrome b₅₅₉ and cytosolic factors (p47phox/p67phox) . The nitro-phenoxy-butoxy substituent in the target compound may similarly interfere with enzyme assembly but with distinct kinetics due to steric and electronic differences.
Mechanistic and Kinetic Differences
- AEBSF (4-(2-Aminoethyl)-benzenesulfonyl fluoride): Irreversibly inhibits NADPH oxidase by targeting cytochrome b₅₅₉, with inhibition potency inversely proportional to p47phox/p67phox concentrations. The aminoethyl group enables hydrogen bonding with membrane components .
- PMSF (Phenylmethylsulfonyl fluoride) : Broad-spectrum serine protease inhibitor; its smaller methyl group allows access to catalytic sites but limits specificity compared to bulkier derivatives .
- 4-[4-(3-Nitrophenoxy)butoxy]-benzenesulfonylfluoride: Hypothesized to exhibit slower inhibition kinetics due to steric hindrance from the nitro-phenoxy-butoxy chain. The nitro group may stabilize transition states via resonance, enhancing covalent modification efficiency.
Industrial and Pharmacological Relevance
- Perfluorinated Derivatives () : Used in high-performance materials (e.g., water-repellent coatings) but lack biological specificity due to inert fluorinated chains.
- 4-Butoxybenzenesulfonyl Chloride () : Primarily a synthetic intermediate; sulfonyl chloride’s reactivity limits in vivo applications.
- Target Compound: Potential as a specialized enzyme inhibitor with tunable specificity for oxidative stress-related pathways (e.g., NADPH oxidase in inflammatory diseases).
Biological Activity
Benzenesulfonylfluoride, specifically the compound 4-[4-(3-nitrophenoxy)butoxy]-, is a sulfonyl fluoride derivative that has garnered attention in biological research due to its potential as a serine protease inhibitor. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₃H₁₅N₃O₄S
- Molecular Weight : 305.34 g/mol
This compound features a benzenesulfonyl group attached to a butoxy chain with a nitrophenoxy substituent, which is critical for its biological activity.
Benzenesulfonylfluoride compounds generally act as irreversible inhibitors of serine proteases. The sulfonyl fluoride moiety forms a covalent bond with the active site serine residue in these enzymes, effectively blocking their catalytic activity. This mechanism has been demonstrated in various studies focusing on different proteases.
Inhibition of Serine Proteases
Research indicates that compounds similar to benzenesulfonylfluoride can inhibit various serine proteases involved in critical physiological processes, including inflammation and cancer progression. For instance, studies have shown that derivatives of benzenesulfonylfluoride can inhibit the activity of matriptase, an enzyme implicated in breast cancer metastasis .
Case Studies
-
Inhibition of SKI-1 Protease
A study demonstrated that 4-[2-Aminoethyl BenzeneSulfonylFluoride (AEBSF)], a related compound, inhibited the proteolytic activity of SKI-1 in a competitive manner. The IC50 values ranged from 200 to 800 nM depending on the substrate used, indicating significant inhibitory potency . -
Anticancer Activity
In vitro assays have shown that benzenesulfonylfluoride derivatives can induce apoptosis in cancer cell lines by inhibiting specific serine proteases that regulate cell survival pathways. This suggests potential therapeutic applications in oncology . -
Inflammatory Response Modulation
Research has indicated that these compounds may modulate inflammatory responses by inhibiting proteases involved in the activation of pro-inflammatory cytokines. This could provide a pathway for developing anti-inflammatory drugs .
Data Table: Biological Activity Overview
| Activity Type | Target Enzyme | IC50 (nM) | Effect |
|---|---|---|---|
| Protease Inhibition | SKI-1 | 200-800 | Competitive inhibition |
| Cancer Cell Apoptosis | Matriptase | N/A | Induces apoptosis |
| Inflammation Modulation | Various Serine Proteases | N/A | Reduces cytokine activation |
Q & A
Basic: What synthetic methodologies are commonly employed for preparing benzenesulfonyl fluoride derivatives with aryl ether linkages?
Answer:
A typical synthesis involves nucleophilic substitution and sulfonyl fluoride formation. For example, benzenesulfonyl chloride derivatives can react with fluorinating agents like potassium fluoride (KF) under anhydrous conditions (e.g., acetonitrile with 18-crown-6 ether as a phase-transfer catalyst). The reaction is exothermic and requires controlled addition to avoid side reactions. Post-synthesis, purification via vacuum distillation or column chromatography is critical to isolate the target compound . For derivatives with aryl ether groups (e.g., 4-(3-nitrophenoxy)butoxy), prior functionalization of the benzene ring with the desired alkoxy chain via Williamson ether synthesis is recommended before introducing the sulfonyl fluoride group.
Basic: How can researchers confirm the structural integrity and purity of this compound?
Answer:
Key analytical methods include:
- NMR Spectroscopy : H and F NMR to verify substituent positions and fluorine incorporation.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and detect impurities.
- HPLC : To assess purity (>95% is standard for research-grade material).
- Elemental Analysis : Validates stoichiometry of C, H, N, and S.
Refer to protocols for sulfonyl fluoride derivatives, such as those for 4-(bromomethyl)benzenesulfonyl fluoride, which emphasize monitoring for hydrolytic byproducts (e.g., sulfonic acids) .
Basic: What are the primary biochemical research applications of sulfonyl fluoride derivatives like this compound?
Answer:
Sulfonyl fluorides are widely used as:
- Protease Inhibitors : The electrophilic fluorine reacts with active-site serine residues (e.g., AEBSF, a related compound, inhibits trypsin-like proteases) .
- SuFEx Click Chemistry : The sulfonyl fluoride group participates in sulfur(VI)-fluoride exchange reactions for bioconjugation or polymer synthesis .
- Photoaffinity Labeling : The nitro group in the 3-nitrophenoxy moiety may enable UV-induced crosslinking for target identification.
Advanced: How can researchers optimize reaction yields when introducing bulky alkoxy substituents (e.g., 4-(3-nitrophenoxy)butoxy)?
Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of bulky intermediates.
- Catalysis : Employ Pd-catalyzed coupling for aryl ether formation, as demonstrated in similar benzofuran syntheses .
- Temperature Control : Gradual heating (40–60°C) minimizes decomposition of the nitro group.
- Protection/Deprotection : Temporarily protect the sulfonyl fluoride group with tert-butyl during alkoxy substitution to prevent side reactions .
Advanced: How should researchers address contradictory data regarding the stability of sulfonyl fluorides in aqueous solutions?
Answer:
- pH Optimization : Sulfonyl fluorides hydrolyze in basic conditions; maintain reaction pH <7.0 using buffered systems (e.g., phosphate buffer).
- Storage Conditions : Store at 0–6°C under inert gas (N or Ar) to prevent moisture ingress .
- Kinetic Studies : Perform time-resolved HPLC to quantify hydrolysis rates under varying conditions (temperature, pH) and adjust experimental timelines accordingly .
Advanced: What strategies mitigate toxicity risks during in vitro studies with this compound?
Answer:
- Handling Precautions : Use corrosion-resistant gloves (e.g., nitrile) and fume hoods due to the compound’s reactivity (GHS05 hazard classification) .
- Biological Assays : Pre-quench excess reagent with thiol-containing buffers (e.g., β-mercaptoethanol) post-incubation to deactivate unreacted sulfonyl fluoride.
- Waste Disposal : Neutralize with aqueous bicarbonate before disposal to convert residual fluoride ions into less hazardous salts.
Advanced: How can computational modeling aid in predicting the reactivity of this compound with biological targets?
Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic hotspots (e.g., the sulfur atom in the sulfonyl fluoride group).
- Molecular Docking : Simulate interactions with serine hydrolases or other enzymes to prioritize experimental targets.
- MD Simulations : Model hydrolysis pathways in aqueous environments to predict stability under physiological conditions.
Advanced: What analytical challenges arise in characterizing byproducts from multi-step syntheses of this compound?
Answer:
- Byproduct Identification : Use LC-MS/MS to detect intermediates like sulfonic acids (from hydrolysis) or nitrophenol derivatives (from ether cleavage).
- Isotopic Labeling : Incorporate O or N labels during synthesis to trace reaction pathways via mass spectrometry.
- X-ray Crystallography : Resolve ambiguous NMR signals (e.g., overlapping aromatic protons) by growing single crystals of key intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
